molecular formula C14H9Cl2N3O B2965634 N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide CAS No. 880853-77-0

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2965634
CAS No.: 880853-77-0
M. Wt: 306.15
InChI Key: WHAVDNJDBYNYFI-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is a benzodiazole derivative featuring a 2,4-dichlorophenyl substituent linked via a carboxamide group. This compound is part of a broader class of heterocyclic carboxamides, which are notable for their applications in medicinal chemistry and agrochemicals, particularly as antifungal agents . Its structural uniqueness lies in the combination of a benzodiazole core (a fused bicyclic system with two nitrogen atoms) and the electron-withdrawing dichlorophenyl group, which may enhance binding to biological targets such as fungal cytochrome P450 enzymes .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-9-2-4-11(10(16)6-9)19-14(20)8-1-3-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAVDNJDBYNYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 2,4-dichloroaniline with a suitable benzodiazole precursor. One common method involves the cyclization of 2,4-dichloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring. The resulting intermediate is then treated with a carboxylating agent, such as phosgene or triphosgene, to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, residence time, and reagent concentrations, leading to improved scalability and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription processes, leading to its potential anticancer effects .

Comparison with Similar Compounds

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4)

  • Core Structure : Benzodioxole-imidazole hybrid.
  • Key Differences : Replaces the benzodiazole core with a benzodioxole-imidazole system and incorporates a hydrazinecarboxamide linker. The (E)-configuration of the imine group was confirmed via X-ray crystallography .

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Core Structure : Benzimidazole with methoxy substituents.
  • Key Differences : Features a benzimidazole core (two fused benzene rings with one nitrogen) and methoxy groups instead of chloro substituents. Synthesized via one-pot reductive cyclization using sodium dithionite .

5-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxamide

  • Core Structure : Oxadiazole-carboxamide hybrid.
  • Key Differences: Replaces benzodiazole with a 1,2,4-oxadiazole ring, known for metabolic stability. The 2-chlorophenylmethyl group may alter target specificity .

Agrochemical Analogues with Dichlorophenyl Groups

Propiconazole and Etaconazole

  • Structures : Triazole-containing fungicides with dichlorophenyl groups.
  • Key Differences : Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) uses a triazole ring instead of benzodiazole and includes a dioxolane ring .
  • Activity: Both are commercial fungicides targeting sterol biosynthesis.

1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole (甲环唑)

  • Synthesis : Bromination vs. chlorination methods yield 63.2% and 36.9% purity, respectively .
  • Activity : Effective against cucumber powdery mildew, highlighting the importance of the dichlorophenyl group in agrochemical efficacy .

Pharmacological Analogues with Pyrazoloazine Cores

4-Amino-1-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine Derivatives

  • Structure : Pyrazolo[3,4-d]pyrimidine core with dichlorophenyl.
  • Key Differences : The pyrazolo-pyrimidine system replaces benzodiazole, offering a planar structure for DNA intercalation or kinase inhibition .
  • Activity : Primarily explored in anticancer research, but the dichlorophenyl group may confer antifungal properties through shared mechanistic pathways.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Activity Synthesis Yield/Purity
N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide Benzodiazole 2,4-dichlorophenyl ~336.2 g/mol Antifungal (hypothesized) Not reported
Propiconazole Triazole + dioxolane 2,4-dichlorophenyl, propyl ~342.2 g/mol Antifungal 60–84% purity
Compound 4 Benzodioxole-imidazole 2-chlorophenyl ~438.8 g/mol Undocumented Single-crystal confirmed
Benzimidazole derivative Benzimidazole 3,4-dimethoxyphenyl ~405.4 g/mol Undocumented One-pot synthesis

Key Research Findings

  • Structural Impact on Activity: The 2,4-dichlorophenyl group is a critical pharmacophore in antifungal agents, as seen in propiconazole and etaconazole .
  • Synthesis Efficiency : Bromination methods (e.g., for 甲环唑) yield higher purity (84%) compared to chlorination (60%), emphasizing the role of halogenation strategies in optimizing agrochemicals .
  • Heterocyclic Core Influence : Benzodiazole and triazole cores exhibit distinct binding modes; triazoles are established CYP51 inhibitors, while benzodiazoles may target alternative pathways .

Biological Activity

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H8_{8}Cl2_{2}N3_{3}O
  • Molecular Weight : 295.13 g/mol

This compound features a benzodiazole ring system, which is known for its pharmacological versatility.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. A study reported an IC50_{50} value of approximately 25.72 ± 3.95 μM in MCF cell lines, indicating significant apoptotic effects on tumor cells .
  • In vivo Studies : In animal models, the compound was able to suppress tumor growth effectively, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : Flow cytometry analysis revealed that the compound accelerates apoptosis in cancer cells through activation of intrinsic pathways .
  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and cell survival pathways.

Comparative Biological Activity

A comparative analysis of various derivatives and their biological activities is presented in the following table:

Compound NameIC50_{50} (μM)Activity TypeReference
This compound25.72 ± 3.95Anticancer
Benzimidazole derivative (Drug 2)45.2 ± 13.0Anticancer
Compound with hCNT2 inhibition0.062Anticancer
Other benzimidazole derivativesVariousAnticancer/Antiviral

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor volume compared to control groups.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying the anticancer effects. It was found that the compound modulates several signaling pathways associated with cell proliferation and survival, including PI3K/Akt and MAPK pathways.

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